molecular formula C7H5N3O2 B3090491 3h-Imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1211590-38-3

3h-Imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B3090491
CAS No.: 1211590-38-3
M. Wt: 163.13 g/mol
InChI Key: GGTNZZHNKRQNLH-UHFFFAOYSA-N
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Description

Imidazo[4,5-c]pyridine is a fused heterocyclic ring system that structurally resembles purines . It plays a crucial role in numerous disease conditions and has been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been synthesized from 4-phenylpicolinothioamide, which was obtained from starting carbonitrile via methyl carbimidate in the reaction with DBU and ammonium polysulfide . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

While many strategies are available for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3H-imidazo[4,5-b]pyridine derivatives are synthesized through reactions involving acid chlorides and aminopyridines, with their structures determined spectroscopically and theoretically examined mechanisms (Yıldırım, Kandemirli & Demir, 2005).
  • The electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines demonstrates a method for functionalizing these compounds, significantly under mild conditions (Yuan et al., 2021).
  • Imidazo[1,5-a]pyridine provides a versatile architecture for generating stable N-heterocyclic carbenes, showcasing the structural adaptability of these compounds (Alcarazo et al., 2005).

Antimicrobial and Anticancer Applications

  • Certain imidazo[4,5-c]pyridine derivatives have been synthesized and displayed promising antimicrobial activity, indicating their potential in medical applications (Jose et al., 2014).
  • Derivatives of imidazo[4,5-b]pyridine were synthesized and evaluated for their tuberculostatic activity, albeit with low effectiveness (Bukowski, 1984).
  • New 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives exhibited notable antibacterial, antifungal, and anticancer activities, highlighting their potential in pharmaceutical development (Shelke et al., 2017).

Molecular and Structural Properties

  • The vibrational spectra, X-ray, and molecular structures of various imidazo[4,5-b]pyridine derivatives have been analyzed, providing insights into their molecular properties and potential applications (Lorenc et al., 2008).
  • The synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, showcasing the flexibility and potential for varied functionalization of these compounds (Tverdiy et al., 2016).

Innovative Synthetic Methods

  • The development of a continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids represents an advancement in the synthesis process, allowing for more efficient production (Herath, Dahl & Cosford, 2010).
  • Microwave-assisted C-2 direct alkenylation of imidazo[4,5-b]pyridines has been explored, leading to fluorescent purine isosteres with unique optical properties (Baladi, Granzhan & Piguel, 2016).

Mechanism of Action

Target of Action

The primary targets of 3h-Imidazo[4,5-c]pyridine-6-carboxylic acid are the GABA A receptors . These receptors play a crucial role in the central nervous system as they mediate inhibitory neurotransmission. The compound acts as a positive allosteric modulator of these receptors .

Mode of Action

This compound interacts with its targets, the GABA A receptors, by enhancing their activity . This results in an increase in the inhibitory neurotransmission in the central nervous system. The compound also influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Biochemical Pathways

The compound affects various biochemical pathways. One of the key pathways influenced by this compound is the NF-kappaB pathway . IKK-ɛ and TBK1, which are part of this pathway, activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This pathway plays a significant role in immune and inflammatory responses.

Pharmacokinetics

It is known that the compound has high gi absorption . . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of this compound is the modulation of various cellular functions. By acting as a positive allosteric modulator of GABA A receptors, it can influence the functioning of the central nervous system . Additionally, by affecting various cellular pathways, it can influence the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability

Safety and Hazards

While specific safety and hazards related to 3h-Imidazo[4,5-c]pyridine-6-carboxylic acid are not mentioned in the search results, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

The information summarized in the search results may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines and pyridopyrazines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

Biochemical Analysis

Biochemical Properties

3h-Imidazo[4,5-c]pyridine-6-carboxylic acid interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The nature of these interactions is complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity and protein function.

Cellular Effects

The effects of this compound on cells are diverse and wide-ranging. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to act as a positive allosteric modulator of the GABA A receptor .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways it is involved in is currently limited.

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTNZZHNKRQNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263068
Record name 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-38-3
Record name 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211590-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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